molecular formula C16H12N4O2S B607850 GSK5750 CAS No. 1312345-89-3

GSK5750

Cat. No. B607850
M. Wt: 324.35
InChI Key: JMKYKCCBXRBHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK5750 is an inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

GSK5750, a 1-hydroxy-pyridopyrimidinone analog, has been identified as a novel inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase. This compound binds to the enzyme with significant specificity and displays slow dissociation kinetics, which may contribute to its effectiveness. It does not inhibit DNA synthesis and is specific to HIV-1 RNase H, without affecting the activity of Escherichia coli RNase H. This specificity and tight binding suggest the potential for GSK5750 to lead to the development of clinically relevant RNase H inhibitors (Beilhartz et al., 2014).

Advanced Therapy Medicinal Product (ATMP) Development

GlaxoSmithKline (GSK) achieved a significant milestone in gene and cell therapy research by receiving market approval for an ex vivo hematopoietic stem cell gene therapy for ADA-deficient severe combined immunodeficiency (SCID). This advanced therapy medicinal product (ATMP), named Strimvelis™, represents the first ex vivo stem cell gene therapy to receive regulatory approval globally. This approval indicates the role of companies like GSK in pioneering novel treatments and advancing gene therapy applications (Aiuti et al., 2017).

Contribution to Genomic Selection (GS) and Livestock Improvement

Research advancements in genomic selection (GS) methodologies have been accelerated by discoveries in DNA information, including the widespread use of single-nucleotide markers and cost-effective genotyping methods. GS is employed to estimate the effects of thousands of DNA markers simultaneously for breeding value estimation in livestock. It is particularly beneficial for traits not recorded on the selection candidates before selection. The ongoing development of GS, potentially integrating genome sequence data, highlights the importance of GSK's contributions to genomic science and the improvement of livestock through advanced breeding methods (Meuwissen et al., 2013).

properties

CAS RN

1312345-89-3

Product Name

GSK5750

Molecular Formula

C16H12N4O2S

Molecular Weight

324.35

IUPAC Name

4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one

InChI

InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21)

InChI Key

JMKYKCCBXRBHQY-UHFFFAOYSA-N

SMILES

O=C1N(O)C2=NC=CC=C2C(NCC3=CC4=CC=CC=C4S3)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK5750;  GSK-5750;  GSK 5750; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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